N-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes ethyl, iodophenyl, and methylsulfonyl groups attached to a glycinamide backbone
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-3-13-6-4-5-7-16(13)19-17(21)12-20(24(2,22)23)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJDRBYXJOEYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethylphenylamine with 4-iodophenyl isocyanate to form an intermediate, which is then reacted with methylsulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Scientific Research Applications
N-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
N-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds such as:
N-(2-ethylphenyl)-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
N-(2-ethylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide:
N-(2-ethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide: The presence of a fluorine atom can significantly alter the compound’s biological activity and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
